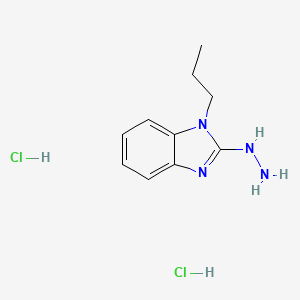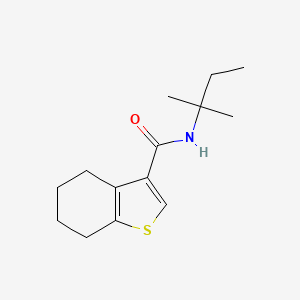
4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Bisphenol P or BPP and belongs to the class of bisphenols.
Mechanism of Action
The mechanism of action of 4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol has a low toxicity profile and does not have any significant adverse effects on the biochemical and physiological processes in the body. However, further studies are needed to fully understand the effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol in lab experiments is its low toxicity profile. This makes it a suitable candidate for use in various applications. However, the limitations of this compound include its high cost and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol. One potential area of research is the use of this compound in the development of new polymers with improved properties. Another area of research is the investigation of the antioxidant properties of this compound and its potential use in the prevention and treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound can be achieved through the reaction of phenol with phosgene and triazine. The potential applications of this compound in scientific research are numerous, and it has been studied extensively for its use as a monomer in the production of polymers. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various applications.
Synthesis Methods
The synthesis of 4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol can be achieved through the reaction of phenol with phosgene and triazine. The reaction takes place in the presence of a catalyst and yields the desired compound.
Scientific Research Applications
The potential applications of 4,4'-(6-phenoxy-1,3,5-triazine-2,4-diyl)diphenol in scientific research are numerous. This compound has been studied extensively for its use as a monomer in the production of polymers. It has also been investigated for its use in the production of flame retardants, antioxidants, and UV stabilizers.
properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-16-10-6-14(7-11-16)19-22-20(15-8-12-17(26)13-9-15)24-21(23-19)27-18-4-2-1-3-5-18/h1-13,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYQLSAQLXMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-dimethylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007446.png)
![N-(2-hydroxy-1,1-dimethylethyl)-5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6007457.png)
![2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride](/img/structure/B6007461.png)
![10-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B6007470.png)
![4-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6007472.png)
![11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6007478.png)
![4-[({2-[(1-ethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6007481.png)
![(1S*,4S*)-2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6007502.png)
![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)